molecular formula C23H31IN2O B189923 Buzepide metiodide CAS No. 15351-05-0

Buzepide metiodide

Cat. No. B189923
CAS RN: 15351-05-0
M. Wt: 478.4 g/mol
InChI Key: HMFBCJNMIYZRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buzepide metiodide is an antidepressant . It is also known by other names such as 1-(4-Amino-4-oxo-3,3-diphenylbutyl)-1-methylazepanium iodide . It has a molecular formula of C23H31IN2O .


Synthesis Analysis

The synthesis of Buzepide metiodide has been studied using electrochemical techniques . The electrochemical behavior of Buzepide metiodide was investigated by cyclic, linear sweep and differential pulse voltammetric techniques . Bulk electrolysis was performed to obtain the oxidized product .


Molecular Structure Analysis

The molecular structure of Buzepide metiodide consists of a molecular formula of C23H31IN2O . It has an average mass of 478.409 Da and a monoisotopic mass of 478.148102 Da .


Chemical Reactions Analysis

Buzepide metiodide showed a pair of quasi-reversible peaks in electrochemical studies . The oxidation and reduction currents were observed to be diffusion-controlled . The oxidation and reduction currents of Buzepide metiodide were observed to be pH-dependent .


Physical And Chemical Properties Analysis

Buzepide metiodide has a molecular formula of C23H31IN2O . It has an average mass of 478.409 Da and a monoisotopic mass of 478.148102 Da .

Scientific Research Applications

  • Treatment of Functional Intestinal Disorders : A study by Barbier et al. (1989) evaluated the efficacy and safety of buzepide metiodide combined with haloperidol in treating irritable bowel syndrome. The combination proved statistically better than placebo on the frequency of symptoms and intensity of abdominal pain and distension (Barbier et al., 1989).

  • Development of Voltammetric Sensors : Kalanur et al. (2010) prepared nano-material modified carbon paste electrodes for the sensing of buzepide metiodide, an antidepressant. They demonstrated a sensitive, rapid, and convenient electrochemical method for determining buzepide metiodide in human blood serum and urine samples (Kalanur et al., 2010).

  • Interaction with DNA : A study by Kalanur et al. (2011) investigated the interaction between buzepide metiodide and calf thymus DNA. This study serves as a reference for the interaction of buzepide metiodide with DNA base pairs in living cells (Kalanur et al., 2011).

  • Analysis in Multicomponent Pharmaceutical Preparations : Research by Białecka et al. (2002) focused on the identification and determination of buzepide methyl iodide in multicomponent preparations for allergic and non-allergic diseases of upper respiratory tracts. The study showed good separation and determination of buzepide methyl iodide using HPLC (Białecka et al., 2002).

  • Investigation on Interaction with Protein : Another study by Kalanur et al. (2010) examined the interaction between buzepide metiodide and human serum albumin (HSA) using electrochemical, FT-IR, and circular dichroism studies. This provided insights into the mode of interaction and the effect on protein structure (Kalanur et al., 2010).

  • Simultaneous Determination in Pharmaceutical Preparations : Cavazzutti et al. (1995) described a method for the simultaneous determination of buzepide, phenylpropanolamine, and clocinizine in pharmaceutical preparations using ion-pair reversed-phase HPLC, emphasizing its rapid, accurate, and precise nature (Cavazzutti et al., 1995).

Safety And Hazards

The safety of a combination of Buzepide metiodide and haloperidol was assessed in a placebo-controlled double-blind trial during 2 months in 224 patients with the irritable bowel syndrome . There was no serious side-effect .

properties

IUPAC Name

4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O.HI/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFBCJNMIYZRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buzepide metiodide

CAS RN

15351-05-0
Record name Buzepide methiodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15351-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buzepide metiodide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buzepide metiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUZEPIDE METIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9SS67K16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buzepide metiodide
Reactant of Route 2
Reactant of Route 2
Buzepide metiodide
Reactant of Route 3
Buzepide metiodide
Reactant of Route 4
Buzepide metiodide
Reactant of Route 5
Buzepide metiodide
Reactant of Route 6
Buzepide metiodide

Citations

For This Compound
17
Citations
JP Barbier, G Dorf, J Gordin, F Krainik… - … et D'hepatologie, 1989 - europepmc.org
… The efficacy and safety of a combination of buzepide metiodide and haloperidol was assessed in a … of buzepide metiodide and haloperidol in patients with the irritable bowel syndrome. …
Number of citations: 13 europepmc.org
A Barbaud, P Trechot, S Reichert‐Penetrat… - Contact …, 2001 - Wiley Online Library
… As demonstrated in our 2 patients with positive patch tests to buzepide metiodide and avocado oil, respectively, a positive patch test to a drug can have past relevance to a contact …
Number of citations: 100 onlinelibrary.wiley.com
JC Guillaume, JC Roujeau, J Revuz… - Archives of …, 1987 - jamanetwork.com
• Between 1972 and 1985, 87 patients with toxic epidermal necrolysis (TEN) were admitted to the dermatological intensive care unit at Hôpital Henri Mondor, Créteil, France. The …
Number of citations: 299 jamanetwork.com
N Lechevallier‐Michel, M Molimard… - British journal of …, 2005 - Wiley Online Library
Objectives To measure the association between the use of drugs with anticholinergic properties and cognitive performance in an elderly population, the PAQUID cohort. Methods The …
Number of citations: 248 bpspubs.onlinelibrary.wiley.com
G Bassotti, F Chistolini… - Scandinavian journal …, 2003 - Taylor & Francis
… the strict criteria for well-designed and well-reported RCT are available (24, 25), both reporting a significant improvement in symptoms with antidepressants (buzepide metiodide plus …
Number of citations: 5 www.tandfonline.com
M Delvaux, G Gay - Acta Endoscopica, 2005 - Springer
… Effect of a buzepide metiodidehaloperidol combination in treating functional intestinal disorders. Randomized double-blind controlled versus placebo study. Ann. …
Number of citations: 1 link.springer.com
AP AGENT - 1999 - Springer
… buzepide metiodide [INN] is a quaternary ammonium compound, a MUSCARINIC RECEPTOR ANTAGONIST. It is a MYDRIATIC AGENT, a visceral ANTISPASMODIC, a GASTRIC …
Number of citations: 0 link.springer.com
R Akehurst, E Kaltenthaler - Gut, 2001 - gut.bmj.com
Irritable bowel syndrome (IBS) is a common chronic disorder that is associated with significant disability and health care costs. The purpose of this paper is to review and assess …
Number of citations: 265 gut.bmj.com
AC Miller, AM Khan, AA Castro Bigalli… - Journal of pain …, 2019 - Taylor & Francis
… BarbierJPDorfGGordinJEffect of a buzepide metiodide-haloperidol combination in treating functional intestinal disorders. randomized double-blind controlled versus placebo studyAnn …
Number of citations: 9 www.tandfonline.com
G Brambilla, F Mattioli, A Martelli - Mutagenesis, 2010 - academic.oup.com
This review provides a compendium of retrievable results of genotoxicity and carcinogenicity assays performed on marketed gastrointestinal drugs. Of the 71 drugs considered, 38 (53.5…
Number of citations: 22 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.